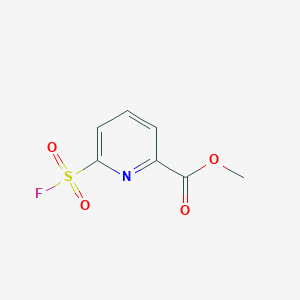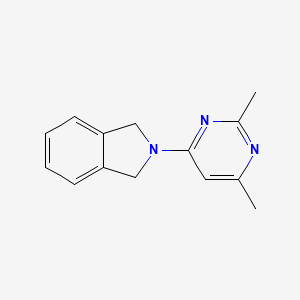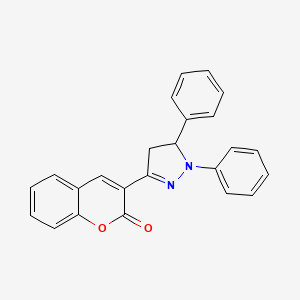
methyl 6-(fluorosulfonyl)pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C7H6FNO4S and a molecular weight of 219.19 g/mol . It is a fluorinated pyridine derivative known for its unique reactivity and stability, making it valuable in various research and industrial applications .
Applications De Recherche Scientifique
Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate has several scientific research applications:
Safety and Hazards
The safety data sheet for a similar compound, Methyl picolinate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Orientations Futures
Organofluorine compounds are increasingly used in everyday applications, and further landmark achievements are expected in the fields of fluorination and fluoroalkylation . A study also demonstrated that 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .
Méthodes De Préparation
The synthesis of methyl 6-(fluorosulfonyl)pyridine-2-carboxylate typically involves the reaction of 6-chloropyridine-2-carboxylic acid with fluorosulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents, reducing agents, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of methyl 6-(fluorosulfonyl)pyridine-2-carboxylate involves its reactivity with various nucleophiles and electrophiles. The fluorosulfonyl group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Methyl 6-(fluorosulfonyl)pyridine-2-carboxylate can be compared with other similar compounds such as:
Methyl 6-(hydroxymethyl)pyridine-2-carboxylate: This compound has a hydroxymethyl group instead of a fluorosulfonyl group, resulting in different reactivity and applications.
Methyl 6-chloropyridine-2-carboxylate: This compound has a chlorine atom instead of a fluorosulfonyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in its fluorosulfonyl group, which imparts distinct reactivity and stability, making it valuable for specific research and industrial applications .
Propriétés
IUPAC Name |
methyl 6-fluorosulfonylpyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO4S/c1-13-7(10)5-3-2-4-6(9-5)14(8,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFYKHRMTXWMST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137627-27-9 |
Source


|
| Record name | methyl 6-(fluorosulfonyl)pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-[2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B2631825.png)
![N-[(1S,2R,5S)-5-Methyl-2-propan-2-ylcyclohexyl]prop-2-enamide](/img/structure/B2631827.png)
![methyl 2-[1-(2-chloropyridin-3-yl)-N-methylformamido]-2-(pyridin-2-yl)propanoate](/img/structure/B2631828.png)
![3-chloro-N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2631830.png)
![2-(1,2-benzoxazol-3-yl)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]ethan-1-one](/img/structure/B2631831.png)
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B2631833.png)
![(4-chlorophenyl)[4-(3,5-dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2631834.png)

![ethyl 8-(1,3-benzoxazol-2-yl)-5-bromo-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B2631837.png)

![1-(4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)-3-phenylpropan-1-one](/img/structure/B2631839.png)
![(2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE](/img/structure/B2631840.png)

![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2631843.png)
